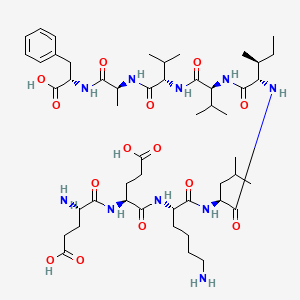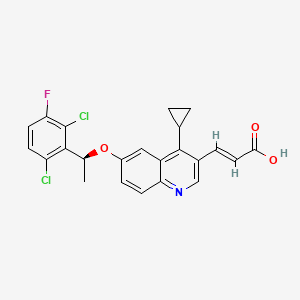
Fluorescent Substrate for Subtillsin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorescent Substrate for Subtillsin is a specialized compound used to detect the enzyme activity of subtilisin, a bacterial serine protease. This substrate is designed to emit fluorescence upon cleavage by subtilisin, making it a valuable tool in various biochemical assays and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Fluorescent Substrate for Subtillsin involves the synthesis of a peptide sequence that includes a fluorescent reporter group. The peptide sequence is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. The fluorescent reporter group, such as 7-amino-4-methylcoumarin (AMC), is attached to the peptide during the synthesis process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Fluorescent Substrate for Subtillsin primarily undergoes hydrolysis reactions catalyzed by subtilisin. The hydrolysis of the peptide bond adjacent to the fluorescent reporter group results in the release of the fluorescent moiety, which can be detected using fluorescence spectroscopy .
Common Reagents and Conditions:
Reagents: Subtilisin enzyme, buffer solutions (e.g., Tris-HCl), and the fluorescent substrate.
Major Products: The major product of the hydrolysis reaction is the cleaved peptide with the released fluorescent reporter group, which emits fluorescence upon excitation .
Applications De Recherche Scientifique
Fluorescent Substrate for Subtillsin has a wide range of applications in scientific research, including:
Biochemistry: Used to study the kinetics and specificity of subtilisin and other serine proteases.
Molecular Biology: Employed in assays to monitor protease activity in various biological samples.
Medicine: Utilized in diagnostic assays to detect protease activity associated with certain diseases.
Industry: Applied in the development of enzyme-based cleaning agents and detergents.
Mécanisme D'action
The mechanism of action of Fluorescent Substrate for Subtillsin involves the cleavage of the peptide bond by subtilisin. Subtilisin recognizes and binds to the substrate, positioning the peptide bond adjacent to the fluorescent reporter group in the active site. The catalytic triad of subtilisin (serine, histidine, and aspartate) facilitates the hydrolysis of the peptide bond, releasing the fluorescent reporter group. The fluorescence emitted by the reporter group can be measured to quantify the enzyme activity .
Comparaison Avec Des Composés Similaires
Fluorescein-based substrates: These substrates also emit fluorescence upon cleavage by proteases but may have different spectral properties compared to AMC-based substrates.
Rhodamine-based substrates: Another class of fluorescent substrates used for detecting protease activity, with distinct fluorescence characteristics.
Uniqueness: Fluorescent Substrate for Subtillsin is unique due to its high specificity for subtilisin and its ability to provide real-time monitoring of enzyme activity through fluorescence emission. This specificity and sensitivity make it a valuable tool in various research and industrial applications .
Propriétés
Formule moléculaire |
C66H80N14O18 |
|---|---|
Poids moléculaire |
1357.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C66H80N14O18/c1-36(2)28-45(75-58(88)44(24-15-27-70-66(68)69)72-61(91)48(31-40-20-11-6-12-21-40)77-64(94)50(34-54(82)83)74-57(87)42-22-13-14-23-43(42)67)60(90)76-46(29-38-16-7-4-8-17-38)59(89)71-37(3)56(86)73-47(30-39-18-9-5-10-19-39)62(92)78-49(63(93)79-51(65(95)96)35-55(84)85)32-41-25-26-53(81)52(33-41)80(97)98/h4-14,16-23,25-26,33,36-37,44-51,81H,15,24,27-32,34-35,67H2,1-3H3,(H,71,89)(H,72,91)(H,73,86)(H,74,87)(H,75,88)(H,76,90)(H,77,94)(H,78,92)(H,79,93)(H,82,83)(H,84,85)(H,95,96)(H4,68,69,70)/t37-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |
Clé InChI |
TWMHHYUBASVRIM-WDGXTDPFSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)O)NC(=O)C5=CC=CC=C5N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)O)NC(=O)C5=CC=CC=C5N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-[2,2-dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoic acid](/img/structure/B12399568.png)
![1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide;dibromide](/img/structure/B12399576.png)
![[4-[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-2-yl]piperazin-1-yl]-[(2S)-1-(quinoline-2-carbonyl)pyrrolidin-2-yl]methanone](/img/structure/B12399588.png)





![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12399628.png)
![(2E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl] acrylaldehyde](/img/structure/B12399630.png)




